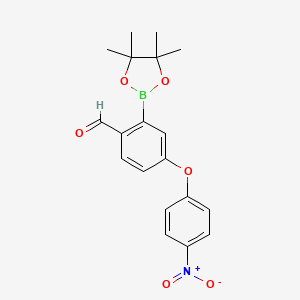
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both a nitrophenoxy group and a dioxaborolan group attached to a benzaldehyde core. This compound is of interest in organic synthesis and materials science due to its unique structural properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Nitrophenoxy Group: This can be achieved by nitration of phenol followed by etherification.
Introduction of the Dioxaborolan Group: This step involves the borylation of a suitable precursor, often using a palladium-catalyzed cross-coupling reaction.
Aldehyde Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-(4-Aminophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application
Nitrophenoxy Group: Can participate in electron transfer reactions.
Dioxaborolan Group: Can form reversible covalent bonds with diols and other nucleophiles.
Aldehyde Group: Can form Schiff bases with amines.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenoxy)benzaldehyde: Lacks the dioxaborolan group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the nitrophenoxy group.
4-(4-Aminophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an amino group instead of a nitro group.
特性
分子式 |
C19H20BNO6 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC名 |
4-(4-nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C19H20BNO6/c1-18(2)19(3,4)27-20(26-18)17-11-16(8-5-13(17)12-22)25-15-9-6-14(7-10-15)21(23)24/h5-12H,1-4H3 |
InChIキー |
XHZIQGNUSBGPGW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)
![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)


![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)

![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)


